1,2-Bis(2,4,6-tribromophenoxy)ethane-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(2,4,6-tribromophenoxy)ethane-d4 is a novel brominated flame retardant. It is widely used as an alternative to polybrominated diphenyl ethers (PBDEs), which have been banned due to their environmental persistence and toxicity . This compound is known for its high thermal stability and effectiveness in reducing flammability in various materials, including plastics, textiles, and electronics .
Mechanism of Action
Target of Action
1,2-Bis(2,4,6-tribromophenoxy)ethane-d4, also known as BTBPE, is a type of brominated flame retardant (BFR) that is widely used in domestic and commercial products to prevent fire propagation . The primary targets of BTBPE are the IRX3/NOS2 axis in the jejunum, ileum, and IEC6 cells .
Mode of Action
BTBPE interacts with its targets by causing inflammation and necroptosis in the jejunum and ileum, as well as destruction of the tight junctions and mucus layer . Moreover, BTBPE activates the IRX3/NOS2 axis both in vivo and in vitro .
Biochemical Pathways
The mechanism and kinetics of the ·OH-initiated atmospheric reaction of BTBPE have been investigated. The results indicate that ·OH addition and hydrogen abstraction pathways in the initiated reactions are competitive, with a rate constant ratio of 3:1 . The intermediates formed would react with O2/NO to finally form peroxy radicals and OH-BTBPE, which tends to be more toxic .
Pharmacokinetics
It is known that btbpe is highly hydrophobic , which suggests that it may have low bioavailability due to poor water solubility. It is also known to be persistent in the environment , suggesting that it may accumulate in the body over time.
Result of Action
The exposure to BTBPE results in inflammation and necroptosis in the jejunum and ileum, as well as destruction of the tight junctions and mucus layer . Moreover, BTBPE activates the IRX3/NOS2 axis both in vivo and in vitro . Blocking the IRX3/NOS2 axis can effectively inhibit necroptosis and restore tight junction .
Action Environment
BTBPE is widely present in natural environments, including water, air, and soil, as well as in daily life-associated activities . The environmental factors such as the presence of other chemicals, temperature, and pH could potentially influence the action, efficacy, and stability of BTBPE.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(2,4,6-tribromophenoxy)ethane-d4 typically involves the reaction of 2,4,6-tribromophenol with ethylene glycol in the presence of a base, such as potassium carbonate . The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production . Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(2,4,6-tribromophenoxy)ethane-d4 undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can occur in the presence of reducing agents, resulting in the removal of bromine atoms.
Substitution: The bromine atoms in the compound can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can produce debrominated compounds .
Scientific Research Applications
1,2-Bis(2,4,6-tribromophenoxy)ethane-d4 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
1,2-Bis(2,4,6-tribromophenoxy)ethane-d4 is compared with other similar brominated flame retardants, such as polybrominated diphenyl ethers (PBDEs) and hexabromocyclododecane (HBCD) . While all these compounds are effective flame retardants, this compound is considered to have a lower environmental persistence and toxicity compared to PBDEs . it still poses environmental and health risks, necessitating further research and risk assessment .
List of Similar Compounds
- Polybrominated diphenyl ethers (PBDEs)
- Hexabromocyclododecane (HBCD)
- Tetrabromobisphenol A (TBBPA)
- Decabromodiphenyl ethane (DBDPE)
Properties
IUPAC Name |
1,3,5-tribromo-2-[1,1,2,2-tetradeuterio-2-(2,4,6-tribromophenoxy)ethoxy]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br6O2/c15-7-3-9(17)13(10(18)4-7)21-1-2-22-14-11(19)5-8(16)6-12(14)20/h3-6H,1-2H2/i1D2,2D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YATIGPZCMOYEGE-LNLMKGTHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OCCOC2=C(C=C(C=C2Br)Br)Br)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=C(C=C(C=C1Br)Br)Br)OC2=C(C=C(C=C2Br)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
691.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.